2-(n-Pentylamino)acetonitrile
Description
Structure
3D Structure
Properties
CAS No. |
33211-97-1 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
2-(pentylamino)acetonitrile |
InChI |
InChI=1S/C7H14N2/c1-2-3-4-6-9-7-5-8/h9H,2-4,6-7H2,1H3 |
InChI Key |
UYSWGJRTNAKZIE-UHFFFAOYSA-N |
SMILES |
CCCCCNCC#N |
Canonical SMILES |
CCCCCNCC#N |
Other CAS No. |
33211-97-1 |
Synonyms |
2-(n-pentylamino)acetonitrile |
Origin of Product |
United States |
Synthetic Methodologies for 2 N Pentylamino Acetonitrile
Direct Synthetic Routes to 2-(n-Pentylamino)acetonitrile
Direct synthetic methods involve the construction of the target molecule in a single or a few straightforward steps from readily available precursors.
Reaction of Amines with Activated Acetonitrile (B52724) Derivatives
This approach theoretically involves the reaction of n-pentylamine with an acetonitrile molecule that has been "activated" by a leaving group on the α-carbon. While specific examples for this compound are not prevalent in the provided search results, the general principle is a cornerstone of nucleophilic substitution reactions.
A related synthesis is the reaction of 2-((diphenylmethylene)amino)acetonitrile with various compounds. For instance, its reaction with (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one using 33% NaOH in acetonitrile at 0°C for 30 minutes yields rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. mdpi.com This highlights the utility of activated acetonitrile derivatives in forming new carbon-carbon and carbon-nitrogen bonds.
Reductive Amination Approaches
Reductive amination is a widely used and highly effective method for the synthesis of amines. wikipedia.orglibretexts.org This two-part process typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. libretexts.org For the synthesis of this compound, this would involve the reaction of glyoxal (B1671930) or a protected form with n-pentylamine, followed by reduction.
Key aspects of reductive amination include:
Reaction Conditions: The reaction is typically carried out under neutral or weakly acidic conditions. wikipedia.org
Reducing Agents: A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common and effective for selectively reducing the imine in the presence of the carbonyl starting material. masterorganicchemistry.com Other agents like sodium borohydride (B1222165) (NaBH4) can also be used. masterorganicchemistry.com
Catalysts: In some variations, metal catalysts such as platinum, palladium, or nickel can be used for hydrogenation. wikipedia.org Recent research has also explored the use of earth-abundant metal catalysts, like iron, to make the process more sustainable. d-nb.info For instance, an iron-catalyzed reductive amination of ketones and aldehydes using aqueous ammonia (B1221849) has been developed, showcasing broad functional group tolerance. d-nb.info
The general mechanism proceeds through the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then reversibly loses water to form the imine. The imine is then reduced to the final amine product. wikipedia.org This method is advantageous due to its controlled nature, avoiding the over-alkylation issues often seen with direct alkylation of amines. masterorganicchemistry.com
Indirect Synthetic Pathways Involving Related Precursors and Analogues
Indirect routes involve the synthesis of a related molecule that can be subsequently converted into the desired this compound.
Amidation and Hydrolysis Approaches for Related Amino Nitriles
This strategy could involve creating a more complex molecule containing the desired aminonitrile substructure, followed by selective hydrolysis or other cleavage reactions. For example, a study on the synthesis of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides involved the reaction of 3-chloropyrazine-2-carbonyl chloride with an appropriate alkylamine. mdpi.com While not directly producing this compound, this demonstrates the formation of an alkylamino group on a heterocyclic core, a reaction type that could be adapted.
Another relevant example is the synthesis of 2-amino-2-phenyl acetonitrile, where benzonitrile (B105546) is treated with diisobutylaluminum hydride, followed by the addition of sodium cyanide. prepchem.com This Strecker-type reaction is a classic method for α-aminonitrile synthesis. researchgate.net
Multi-Component Reactions (e.g., Ugi-Type Reactions)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. tcichemicals.compreprints.org The Ugi and Passerini reactions are prominent examples of MCRs that can generate α-amino acid derivatives and related structures. organic-chemistry.org
The Strecker reaction, considered the first MCR, involves an aldehyde, an amine, and hydrogen cyanide (or a cyanide source) to produce an α-aminonitrile. researchgate.nettcichemicals.com To synthesize this compound via a Strecker reaction, one would theoretically react formaldehyde (B43269) (or a synthetic equivalent), n-pentylamine, and a cyanide source.
Optimization of Synthesis Parameters for this compound
Optimizing the synthesis of any compound involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and cost. For the synthesis of this compound, particularly via reductive amination, several factors would be critical.
| Parameter | Considerations for Optimization | Research Findings |
| Catalyst | The choice of catalyst can significantly impact reaction efficiency and selectivity. For reductive aminations, catalysts based on noble metals (Pd, Pt) or more abundant metals (Fe, Ni) can be used. wikipedia.orgd-nb.info | Iron-based catalysts have been shown to be effective and reusable for the synthesis of primary amines. d-nb.info Copper N-heterocyclic carbene complexes can catalyze both the oxidation of alcohols to aldehydes and the subsequent reduction of imines. organic-chemistry.org |
| Reducing Agent | The reducing agent must be capable of reducing the imine intermediate without affecting other functional groups. | Sodium triacetoxyborohydride is noted for its mildness and selectivity. organic-chemistry.org Sodium cyanoborohydride is also a common choice for its ability to selectively reduce imines. masterorganicchemistry.com |
| Solvent | The solvent can influence reaction rates and solubility of reactants and intermediates. | For reductive aminations, solvents like 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and acetonitrile are often used. organic-chemistry.org In some green chemistry approaches, water has been successfully employed as a solvent. d-nb.info |
| Temperature | Reaction temperature affects the rate of both imine formation and reduction. | Many reductive amination procedures are carried out at room temperature, although heating may be required in some cases. mdpi.com For certain MCRs, temperatures can range from ambient to elevated (e.g., 90-110°C). beilstein-journals.orgnih.gov |
| pH | The pH of the reaction medium is crucial for imine formation, which is typically favored under weakly acidic conditions. wikipedia.org | Acetic acid is sometimes used as a catalyst, particularly in reactions involving ketones. organic-chemistry.org |
| Stoichiometry | The relative amounts of the amine, carbonyl compound, and reducing agent can be adjusted to drive the reaction to completion. | An excess of the amine or the reducing agent may be used to ensure full conversion of the limiting reagent. |
For example, in the development of an iron-catalyzed reductive amination, optimization involved screening solvents, the amount of ammonia, and reaction temperature, with water being the optimal solvent and a temperature of 140°C under 6.5 MPa of H2 pressure yielding the best results for the benchmark reaction. d-nb.info
Reagent Stoichiometry and Selection
In a typical synthesis, n-pentylamine and a suitable acetonitrile derivative, such as chloroacetonitrile (B46850) or bromoacetonitrile, serve as the primary reactants. The molar ratio of these reactants is a critical factor. An excess of n-pentylamine can lead to dialkylation of the amine, while an excess of the acetonitrile derivative can result in unreacted starting material, which may be difficult to separate from the desired product. In some cases, a slight excess of one reagent may be used to drive the reaction to completion. For instance, in related amine alkylation reactions, the amine compound is sometimes used in a molar amount ranging from 0.5 to an excess, with a preferred range of 0.5 to 2 moles relative to the other reactant. google.com
The choice of base is another crucial stoichiometric consideration, often employed to neutralize the acid byproduct (e.g., HCl or HBr) generated during the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (B128534) (TEA). rsc.orgmdpi.com The stoichiometry of the base should be at least equivalent to the moles of the limiting reagent to ensure complete neutralization and drive the reaction forward.
| Reactant/Reagent | Role | Typical Stoichiometric Ratio (relative to limiting reagent) | Potential Issues with Incorrect Stoichiometry |
| n-Pentylamine | Nucleophile | 1.0 - 2.0 equivalents | Excess may lead to polysubstitution; Insufficient amount results in incomplete reaction. |
| Haloacetonitrile | Electrophile | 1.0 equivalent | Excess can lead to difficult purification. |
| Base (e.g., K₂CO₃, TEA) | Acid Scavenger | 1.0 - 1.5 equivalents | Insufficient amount can stall the reaction; significant excess can lead to side reactions. |
Solvent Effects in Synthesis
The solvent plays a multifaceted role in the synthesis of this compound, influencing reactant solubility, reaction rate, and even the reaction pathway. The choice of solvent can significantly impact the yield and purity of the final product. researchgate.net
Polar aprotic solvents such as acetonitrile (CH₃CN) and dimethylformamide (DMF) are often employed in nucleophilic substitution reactions like the synthesis of this compound. google.comrsc.org Acetonitrile, being a polar aprotic solvent, can dissolve both the amine and the haloacetonitrile, facilitating their interaction. researchgate.net It has been observed that the polarity of the solvent can influence reaction rates, with a general trend of increasing conversion with increasing solvent polarity, suggesting the formation of a polar transition state. niscpr.res.in However, the relationship is not always linear, and other solvent properties also play a role. ustc.edu.cn For example, in some SN2 reactions, the presence of acetonitrile can introduce both polarization and solvation effects, which can have opposing impacts on the reaction's energy barrier. researchgate.net
The use of acetonitrile as a solvent can also simplify workup procedures. Due to its miscibility with water, it can be partitioned into an aqueous layer during extraction, aiding in the isolation of less polar products. rochester.eduust.hk Other solvents like tetrahydrofuran (THF) and dichloromethane (B109758) (CH₂Cl₂) have also been utilized in similar synthetic transformations. researchgate.netmdpi.com The selection of the optimal solvent often requires experimental screening to determine the best balance of solubility, reaction rate, and ease of product isolation. um.edu.mt
| Solvent | Type | Dielectric Constant (approx.) | Key Considerations in Synthesis |
| Acetonitrile | Polar Aprotic | 37.5 | Good for dissolving reactants, can be removed during aqueous workup. rochester.eduust.hk May influence reaction rates through polarization and solvation effects. researchgate.net |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High boiling point can be advantageous for reactions requiring elevated temperatures. google.commdpi.com |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | 9.1 | Lower boiling point, useful for reactions at or below room temperature. researchgate.netnih.gov |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Often used in reactions involving organometallic reagents. researchgate.netacs.org |
Temperature and Pressure Considerations in Reaction Kinetics
Temperature and pressure are critical parameters that directly influence the rate of chemical reactions, including the synthesis of this compound. The reaction rate is governed by the frequency and energy of molecular collisions, both of which are affected by these conditions.
Generally, increasing the temperature provides the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions, thus increasing the reaction rate. ustc.edu.cn For the synthesis of aminonitriles and related compounds, reaction temperatures can range from as low as -78°C to the boiling point of the solvent. google.comacs.org A common practice is to conduct the reaction at room temperature or with moderate heating to ensure a reasonable reaction time without promoting decomposition or side reactions. google.commdpi.com For instance, some related reactions are stirred at room temperature for several hours to overnight. google.commdpi.com In specific cases, microwave irradiation has been employed to accelerate reactions, with temperatures reaching up to 150°C for short durations. mdpi.comacs.org
Pressure is typically less of a controlling factor for this type of liquid-phase synthesis unless gaseous reactants or byproducts are involved. Most syntheses of this nature are conducted at atmospheric pressure. However, in a sealed reaction vessel, the vapor pressure of the solvent will increase with temperature, which could have a minor effect on the reaction kinetics.
| Parameter | Effect on Reaction Kinetics | Typical Range for Aminonitrile Synthesis | Considerations |
| Temperature | Higher temperature generally increases reaction rate. | -78°C to 150°C google.comacs.org | Must be optimized to balance reaction speed with potential for side reactions or decomposition. |
| Pressure | Primarily relevant if gaseous reactants/products are involved. | Atmospheric pressure | Most liquid-phase reactions are not significantly affected by minor pressure changes. |
Anhydrous Conditions and Workup Procedures for Isolation
Maintaining anhydrous (water-free) conditions during the synthesis of this compound is often crucial for achieving high yields and purity. The presence of water can lead to undesirable side reactions, such as the hydrolysis of the nitrile group to a carboxylic acid or an amide. researchgate.net Furthermore, some reagents, particularly strong bases or organometallic compounds that might be used in alternative synthetic routes, are highly reactive with water. Therefore, using anhydrous solvents and reagents, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon), is a common practice to exclude moisture. mdpi.comprepchem.comrsc.org
The workup procedure is the series of steps required to isolate and purify the desired product from the reaction mixture. A typical workup for the synthesis of this compound involves several key steps. First, the reaction mixture is often quenched, for example, by the addition of water or a saturated aqueous solution like ammonium (B1175870) chloride, to stop the reaction and neutralize any remaining reactive species. ust.hkmdpi.com This is followed by an extraction step, where the product is partitioned between an organic solvent (e.g., ethyl acetate (B1210297), diethyl ether, or dichloromethane) and an aqueous phase. google.comorgsyn.org The choice of extraction solvent is important for efficient separation. uniurb.it The organic layer, containing the product, is then washed with brine (a saturated aqueous solution of NaCl) to remove residual water and some water-soluble impurities. rsc.org
After separation of the organic layer, it is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any remaining traces of water. google.comrsc.org The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. google.com
Final purification is often achieved through techniques such as distillation under reduced pressure or column chromatography on silica (B1680970) gel. google.comorgsyn.org The choice of purification method depends on the physical properties of the product and the nature of any impurities.
Chemical Reactivity and Mechanistic Studies of 2 N Pentylamino Acetonitrile
Reactivity of the Nitrile Functionality in 2-(n-Pentylamino)acetonitrile
The nitrile group (C≡N) is a versatile functional group characterized by a carbon-nitrogen triple bond. Its reactivity is dominated by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen lone pair, allowing it to participate in a variety of reactions.
Hydrolysis Reactions and Amide Formation
The conversion of nitriles to carboxamides is a fundamental transformation, typically achieved through acid or base-catalyzed hydrolysis. In the case of this compound, this reaction yields 2-(n-pentylamino)acetamide.
Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.org A subsequent proton transfer and tautomerization lead to the formation of the amide. libretexts.org
Base-catalyzed hydrolysis offers an alternative pathway. While strong bases and high temperatures can be effective, they risk further hydrolysis of the resulting amide to the corresponding carboxylic acid. commonorganicchemistry.com A milder and often more selective method involves the use of hydrogen peroxide in an alkaline solution, which facilitates the conversion to the primary amide with minimal over-hydrolysis. commonorganicchemistry.comlibretexts.org The Ritter reaction is another method for producing N-substituted amides from nitriles, proceeding through a carbocation intermediate that is attacked by the nitrile's nitrogen lone pair. libretexts.orgorganic-chemistry.org
Analogues of 2-(n-pentylamino)acetamide have been synthesized and studied, confirming that the transformation of the nitrile group to a carboxamide is a viable synthetic route. researchgate.net
Table 1: General Conditions for Nitrile Hydrolysis to Amide
| Catalyst | Reagents | Key Mechanistic Step | Ref. |
| Acid | H₂SO₄ or HCl, H₂O | Protonation of nitrile nitrogen enhances carbon electrophilicity. | libretexts.org |
| Base | NaOH or KOH, H₂O | Nucleophilic attack of hydroxide (B78521) on the nitrile carbon. | commonorganicchemistry.com |
| Mild Base | H₂O₂, aq. NaOH | Formation of a hydroperoxide anion which attacks the nitrile. | commonorganicchemistry.comlibretexts.org |
Nucleophilic Character and Complexation with Metal Centers
The lone pair of electrons on the sp-hybridized nitrogen atom of the nitrile group allows it to act as a nucleophile and as a ligand in coordination chemistry. Transition metal nitrile complexes are well-documented, with acetonitrile (B52724) (CH₃CN) being a common and extensively studied ligand. wikipedia.org Nitriles are generally classified as weakly basic, L-type ligands that are often labile. wikipedia.org
It is expected that this compound would form stable complexes with a variety of transition metals through its nitrile nitrogen. The formation of such complexes can also activate the nitrile group. For instance, cooperative catalysis involving a cationic ruthenium complex has been shown to activate acetonitrile as a nucleophile. organic-chemistry.org In this system, the coordination of the nitrile to the soft Lewis acidic metal facilitates deprotonation at the alpha-carbon under mildly basic conditions, generating a metalated nitrile species that can readily participate in nucleophilic addition reactions. organic-chemistry.org
Furthermore, α-aminonitriles can act as bidentate ligands, coordinating with metal ions through both the amino nitrogen and the nitrile nitrogen. The synthesis of Fe(II), Co(II), Ni(II), and Cu(II) complexes with a bidentate α-aminonitrile ligand has been described, resulting in stable octahedral geometries. researchgate.net This suggests that this compound could coordinate to metal centers in a similar bidentate fashion, forming chelate rings that enhance complex stability.
Table 2: Examples of Metal Complexation with Nitrile Ligands
| Metal Center | Example Complex | Bonding Mode | Ref. |
| Copper(I) | [Cu(CH₃CN)₄]⁺ | N-coordination (L-type) | wikipedia.org |
| Nickel(II) | [Ni(CH₃CN)₆]²⁺ | N-coordination (L-type) | wikipedia.org |
| Ruthenium(II) | CpRu(PPh₃)(CH₃CN)₂⁺ | N-coordination for activation | organic-chemistry.org |
| Iron(II) | [Fe(L)₂Cl₂] | Bidentate (N-amino, N-nitrile) | researchgate.net |
| Where L is a bidentate α-aminonitrile ligand. |
Radical Formation and Reactions (e.g., •CN or •CH2CN Synthon Generation)
Radical reactions offer unique synthetic pathways and typically involve three key stages: initiation, propagation, and termination. numberanalytics.com For this compound, radical formation can be envisioned at several sites. The C-H bond alpha to the nitrile group is activated and represents a potential site for hydrogen atom abstraction to form a carbon-centered radical, •CH(NH-n-pentyl)CN. This radical would be stabilized by both the adjacent nitrile and amino groups.
Initiation of such a process could be achieved through thermal or photochemical homolytic cleavage of a weak bond in an initiator molecule, which then abstracts the hydrogen atom. nptel.ac.in Once formed, this radical can participate in various propagation steps, such as addition to multiple bonds. For example, carbohydrate-derived radicals are known to add to α,β-unsaturated nitriles in addition-abstraction reactions. libretexts.org
While direct homolytic cleavage of the C-CN bond to generate a •CN radical and an aminoalkyl radical is energetically demanding, such fragmentation can occur under specific high-energy conditions. The generation of radicals from covalent bonds can also be achieved through electron transfer processes (redox generation), where the substrate either accepts an electron from a donor or donates an electron to an acceptor, such as a transition-metal ion. nptel.ac.in
Reactivity of the n-Pentylamino Group
The secondary amine in this compound is a key reactive site, characterized by the nucleophilic lone pair on the nitrogen atom.
Amine Nucleophilicity and Electrophilic Reactions
The nitrogen atom of the n-pentylamino group possesses a lone pair of electrons, making it a potent nucleophile. Secondary amines are known to react with a wide array of electrophiles. The nucleophilicity of amines can be influenced by the solvent; for example, the nucleophilicity of pyrrolidine (B122466) decreases in methanol-rich solvent mixtures due to strong hydrogen bonding between the solvent and the amine. rsc.org
The nucleophilic character of the n-pentylamino group allows it to attack electrophilic centers such as the carbon atoms of alkyl halides, acyl halides, and carbonyl compounds. The reactivity of amines does not always correlate directly with their basicity (pKaH values), but they are generally considered strong nucleophiles. tsukuba.ac.jp
Alkylation and Acylation Reactions
The nucleophilicity of the secondary amine in this compound makes it amenable to N-alkylation and N-acylation reactions.
N-Alkylation involves the reaction of the amine with an alkylating agent, typically an alkyl halide. While the N-alkylation of some amino-heterocycles can be challenging, methods utilizing reagents like cesium carbonate in DMF have been developed to facilitate the reaction under mild conditions. psu.edu This would convert the secondary amine into a tertiary amine.
N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is generally facile and can be carried out under various conditions. A common procedure involves the use of an anhydride with a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). acs.org Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBT) can be used to form an amide bond between the amine and a carboxylic acid. rsc.org
Table 3: Representative Electrophilic Reactions of the Amine Group
| Reaction Type | Electrophile | Reagents/Conditions | Product Type | Ref. |
| N-Alkylation | Alkyl Halide (e.g., 1-Bromobutane) | Cs₂CO₃, TBAI, DMF | Tertiary Amine | psu.edu |
| N-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | DMAP, CH₂Cl₂ | N-Acyl Amide | acs.org |
| N-Acylation | Carboxylic Acid | EDCI, HOBT, TEA | N-Acyl Amide | rsc.org |
Integrated Reactivity Pathways and Tandem Processes
The unique structural arrangement of this compound, featuring both a nucleophilic secondary amine and a nitrile group on adjacent carbons, allows for complex and elegant reactivity. This proximity enables integrated reaction pathways where both functional groups participate in a concerted or sequential manner, leading to the formation of diverse molecular architectures. These tandem processes are of significant interest in synthetic chemistry as they allow for the construction of complex molecules from simple precursors in a single operation, increasing efficiency and atom economy. rsc.org
The synergistic reactivity of the amine and nitrile groups in α-aminonitriles, such as this compound, is powerfully demonstrated in tandem reactions that lead to the formation of nitrogen-containing heterocycles. grafiati.com In these processes, the amine often acts as an initial nucleophile or directing group, while the nitrile group serves as a latent electrophile, typically undergoing cyclization after hydrolysis or reduction, or participating directly in cycloadditions.
A notable example of such synergy is the palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids to form unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org This transformation proceeds through a C(sp)-C(sp2) coupling, followed by an intramolecular C-N bond formation, showcasing a sophisticated interplay between the two functional groups to build the pyrazine (B50134) core in very good yields. organic-chemistry.org The reaction is tolerant of a variety of functional groups on the arylboronic acid. organic-chemistry.org
Another significant application is the synthesis of piperazinones, which are core structures in many biologically active compounds. researchgate.net Certain synthetic strategies employ α-aminonitriles or their precursors in cyclization reactions. For instance, substituted 2-piperazinones can be prepared by reacting a substituted 1,2-diamine with a cyanohydrin acetate (B1210297) in the presence of a haloform and an alkali metal hydroxide. google.com In this pathway, the aminonitrile-like intermediate undergoes cyclization to form the piperazinone ring. Research has also demonstrated the synthesis of highly substituted chiral 2-oxopiperazines from α-amino acids via iodocyclization, a process that relies on the cooperative functionality of the amine and a carboxylate group, the latter being a hydrolyzed form of the nitrile. researchgate.net
Furthermore, intramolecular aminocyanation of alkenes highlights a direct synergistic pathway. nih.gov In a metal-free, Lewis acid-promoted reaction, N-sulfonyl cyanamides can be activated to achieve a formal cleavage of the N-CN bond, leading to the vicinal addition of both the sulfonamide and the nitrile group across a double bond to form indolines and tetrahydroquinolines. nih.gov This process exemplifies an atom-economical cyclization where the amine derivative and nitrile are installed simultaneously. nih.gov
Table 1: Examples of Tandem Reactions Involving α-Aminonitrile Scaffolds
| Starting Material Type | Reagents | Product Type | Key Transformation | Reference(s) |
|---|---|---|---|---|
| N-Tosylaminoacetonitrile | Arylboronic acid, Pd(OAc)₂, 2,2′-bipyridyl | 2,6-Disubstituted Pyrazine | C-C coupling followed by intramolecular C-N cyclization | organic-chemistry.org |
| 1,2-Diamine, Cyanohydrin acetate | Chloroform, NaOH | 2-Piperazinone | Intermolecular condensation followed by intramolecular cyclization | google.com |
| N-Sulfonyl-N-alkenyl cyanamide | B(C₆F₅)₃ (Lewis Acid) | Indoline / Tetrahydroquinoline | Intramolecular aminocyanation via N-CN bond cleavage | nih.gov |
The α-carbon of this compound is acidic due to the presence of the electron-withdrawing nitrile group. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. wikipedia.org This carbanion is a potent nucleophile and can participate in conjugate additions to Michael acceptors, which are typically α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds. masterorganicchemistry.comorganic-chemistry.org The Michael reaction is a thermodynamically controlled and widely used method for forming C-C bonds. organic-chemistry.orglibretexts.org
The general mechanism involves three key steps:
Deprotonation: A base removes the α-hydrogen from the aminoacetonitrile (B1212223) to generate a nucleophilic carbanion (enolate equivalent). wikipedia.orgmasterorganicchemistry.com
Conjugate Addition: The carbanion attacks the β-carbon of the electrophilic Michael acceptor. wikipedia.orgmasterorganicchemistry.com
Protonation: The resulting enolate intermediate is protonated by the solvent or a proton source to yield the final 1,4-addition product. wikipedia.orgmasterorganicchemistry.com
Recent research has illustrated the utility of this pathway. For example, a general method for the synthesis of α-aminonitriles has been developed using ammonium (B1175870) salts as catalysts for the reaction of N-arylidene aminoacetonitriles with Michael acceptors. researchgate.net This approach avoids the use of toxic cyanation reagents and can be extended to the synthesis of α-quaternary aminonitriles through conjugate addition followed by alkylation. researchgate.net For certain acceptors like methyl acrylate, a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) was found to be necessary for the conjugate reaction to proceed efficiently. researchgate.net
Phosphine-catalyzed reactions also provide a powerful route for Michael additions. A tributylphosphine-catalyzed sequential Michael addition has been used to synthesize N-aryl-substituted pyrrolidines starting from α-aminonitriles and methyl acrylate. bohrium.com This demonstrates how the initial Michael adduct can undergo further intramolecular reactions, leading to heterocyclic systems. researchgate.netbohrium.com These reactions highlight the versatility of the α-aminonitrile scaffold as a building block in constructing more complex molecular frameworks. rsc.org
Table 2: Michael Addition Reactions Utilizing Aminoacetonitrile Derivatives
| Aminoacetonitrile Donor | Michael Acceptor | Catalyst / Base | Product | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Benzylidene aminoacetonitrile | Methyl Acrylate | TBAI (cat.), aq. KOH | α-Quaternary aminonitrile precursor | Forms a quaternary carbon center after subsequent alkylation. | researchgate.net |
| Benzylidene aminoacetonitrile | Acrylonitrile | TBAI (cat.), aq. KOH | Substituted glutaronitrile (B146979) derivative | Conjugate addition to an α,β-unsaturated nitrile. | researchgate.net |
| α-Aminonitriles | Methyl Acrylate | Tributylphosphine | N-Aryl-substituted pyrrolidine | Sequential Michael addition and cyclization. | bohrium.com |
Applications of 2 N Pentylamino Acetonitrile in Advanced Organic Synthesis Research
As a Versatile Synthetic Intermediate
As a synthetic intermediate, 2-(n-Pentylamino)acetonitrile offers chemists a platform from which to launch a variety of molecular elaborations. The presence of both a nucleophilic amine and an electrophilic carbon atom in the nitrile group, along with the acidic α-proton, provides multiple handles for chemical modification.
The acetonitrile (B52724) backbone of the molecule serves as a fundamental two-carbon unit. wikipedia.orgatamankimya.com This structural motif is crucial in reactions designed to extend a carbon chain by two atoms while simultaneously introducing a nitrogen atom. The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, essential for creating the vast array of nitrogen-containing compounds found in pharmaceuticals, natural products, and functional materials. tcichemicals.comnih.gov
In the context of this compound, the α-carbon (the carbon atom between the amine and the nitrile) can be deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic species can then attack various electrophiles, establishing a new carbon-carbon bond. Subsequent transformation of the nitrile group—for example, through reduction to an amine or hydrolysis to a carboxylic acid—completes the incorporation of the two-atom unit and forges a key C-N bond in the final product. ebsco.commdpi.com This strategy provides a step- and atom-economical alternative to traditional cross-coupling methods. nih.gov
By its very structure, this compound is an immediate precursor to a diverse range of nitrogenous compounds. The true synthetic versatility of α-aminonitriles lies in the rich chemistry of the nitrile group. ebsco.com Nitriles can be viewed as "masked" carboxylic acids or amines. ebsco.com
Key transformations include:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid, yielding N-(n-pentyl)glycine, a non-proteinogenic amino acid. Partial hydrolysis can afford the corresponding amide. ebsco.com
Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. This reaction converts this compound into N-pentylethylenediamine, a valuable diamine ligand and synthetic building block.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon, providing a route to ketones after hydrolysis of the intermediate imine. tcichemicals.com
Construction of Complex Molecular Architectures
The dual functionality of this compound is particularly advantageous for the synthesis of complex molecules, including bioactive compounds like substituted amino acids and heterocyclic systems.
Non-proteinogenic α-amino acids are of immense interest in medicinal chemistry as they are key components of unnatural peptides and peptidomimetics with enhanced stability or novel biological activity. mdpi.comnih.gov α-Aminonitriles, such as 2-((diphenylmethylene)amino)acetonitrile, are well-established precursors for these molecules. mdpi.com A similar strategy can be envisioned for this compound. The α-proton is acidic and can be removed to generate a nucleophile that participates in reactions such as:
Alkylation Reactions: The anion can be alkylated with various alkyl halides to introduce a side chain at the α-position.
Michael Additions: The nucleophile can add to α,β-unsaturated carbonyl compounds (enones), a reaction that forms a new carbon-carbon bond and introduces further functionality. mdpi.com
Following the introduction of a substituent at the α-position, hydrolysis of the nitrile group furnishes the desired α,α-disubstituted α-amino acid derivative. rsc.org Peptidomimetics, which mimic the structure of natural peptides, can be synthesized using these custom amino acid building blocks to develop new therapeutic agents. nih.govnih.gov
Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The functional groups within this compound make it a suitable starting material for constructing various heterocyclic rings.
Quinoxalinones: These bicyclic systems are often synthesized from ortho-phenylenediamines and α-keto acids. organic-chemistry.orgacademicjournals.org A synthetic route could involve the elaboration of this compound into a suitable precursor that can undergo cyclization. For instance, tandem reactions involving the nitrile group, such as nitrosation and cyclization of N-aryl cyanoacetamides, are known methods for forming the quinoxalinone core. organic-chemistry.org The amine moiety could also be used to construct the ring, for example, in visible light-induced C-H/N-H cross-dehydrogenative coupling reactions with quinoxalinones. acs.org
Pyridine (B92270): The pyridine ring is a common feature in many important compounds. wikipedia.org Classical methods like the Hantzsch pyridine synthesis involve the condensation of an aldehyde, a β-ketoester, and an amine donor. wikipedia.orgnih.gov The n-pentylamino group could serve as the nitrogen source in such a reaction. Alternatively, methods involving the cyclization of unsaturated nitriles provide a direct path to pyridine derivatives, where the nitrile group of the starting material becomes part of the heterocyclic ring. wikipedia.orgorganic-chemistry.org
Oxazole: Oxazoles are five-membered heterocyclic compounds present in numerous natural products and pharmaceuticals. nih.govjddtonline.info The Bredereck reaction, which involves the condensation of an α-haloketone with an amide, is a common route to oxazoles. ijpsonline.com The this compound could be converted to the corresponding acetamide (B32628) and then used in such a synthesis. More modern methods include the electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile, highlighting the utility of the nitrile functional group in forming this ring system. organic-chemistry.orgmdpi.com
Tetrazole Analogues: Tetrazoles are nitrogen-rich five-membered rings often used as bioisosteres for carboxylic acids in drug design. ekb.eg The most direct method for their synthesis is the [2+3] cycloaddition reaction between a nitrile and an azide, typically sodium azide. organic-chemistry.orgnih.govcore.ac.uk The nitrile functionality in this compound is primed for this transformation, allowing for the direct conversion of the molecule into a 5-substituted tetrazole derivative. organic-chemistry.org
A polyfunctionalized molecule contains multiple reactive groups, making it a valuable intermediate for building molecular complexity. This compound is itself a polyfunctional molecule, and its reactivity can be harnessed to generate even more complex structures. For example, the α-hydrogen of an aminonitrile can be readily alkylated. orgsyn.org This allows for the introduction of a new substituent, after which the nitrile group remains available for further transformations. This sequential reaction approach enables the construction of molecules with multiple, precisely placed functional groups, which is a key strategy in the total synthesis of complex natural products and the development of novel chemical entities.
Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.
¹H NMR Analysis and Proton Environments
In a hypothetical ¹H NMR spectrum of 2-(n-Pentylamino)acetonitrile, distinct signals would be expected for the different proton environments. The protons on the n-pentyl chain would exhibit characteristic splitting patterns and chemical shifts based on their proximity to the nitrogen atom. The methylene (B1212753) protons adjacent to the amino group (-NH-CH₂ -CH₂-) would be shifted downfield compared to the other methylene groups in the chain. The terminal methyl group (-CH₃) would likely appear as a triplet. The methylene protons of the acetonitrile (B52724) group (-CH₂ -CN) would appear as a singlet, and its chemical shift would be influenced by the adjacent amino group and the nitrile functionality. The proton on the secondary amine (-NH -) might appear as a broad singlet, and its position could vary depending on the solvent and concentration.
¹³C NMR Analysis and Carbon Framework Characterization
A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, one would expect to observe seven distinct carbon signals, corresponding to the five carbons of the n-pentyl group, the methylene carbon of the acetonitrile moiety, and the carbon of the nitrile group (-C≡N). The chemical shift of the nitrile carbon would be significantly downfield. The carbons of the pentyl group would have shifts influenced by their position relative to the nitrogen atom, with the carbon directly bonded to the nitrogen appearing most downfield among the alkyl carbons.
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, advanced 2D NMR techniques would be utilized.
COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, confirming the sequence of protons along the n-pentyl chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would link the proton assignments to the carbon framework.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This would be crucial for confirming the connection between the n-pentyl group and the aminoacetonitrile (B1212223) moiety, for example, by showing a correlation from the protons on the carbon adjacent to the nitrogen to the methylene carbon of the acetonitrile group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule. rsc.org This allows for the determination of the elemental formula of the compound, as the measured exact mass can be matched to a unique combination of atoms. rsc.org For this compound (C₇H₁₄N₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass to the calculated theoretical mass.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amines. spectrabase.com In ESI-MS, the analyte is ionized directly from solution into the gas phase, typically by protonation to form [M+H]⁺ ions. spectrabase.com For this compound, ESI-MS would be expected to show a strong signal corresponding to its protonated molecular ion. By inducing fragmentation of this parent ion (MS/MS), a characteristic pattern of daughter ions would be produced, which could be analyzed to further confirm the structure of the molecule. Common fragmentation pathways might include the loss of the nitrile group or cleavage of the pentyl chain.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrations of its key structural components: the secondary amine, the alkyl chain, and the nitrile group.
The primary vibrations observed in the IR spectrum of this compound are stretching and bending modes. The secondary amine (N-H) group typically shows a single, sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹. libretexts.org The stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group is a very distinct and sharp band, appearing in the range of 2220-2260 cm⁻¹. libretexts.org This absorption is characteristic and often strong, making it a reliable indicator of the nitrile functionality.
The aliphatic n-pentyl group and the methylene group of the acetonitrile backbone contribute to C-H stretching vibrations. These are typically observed as strong, sharp peaks in the 2850-2960 cm⁻¹ region. libretexts.org Additionally, the C-N stretching vibration of the amine is expected to appear in the fingerprint region, typically between 1020 and 1250 cm⁻¹. The bending vibration of the N-H group can also be observed in the 1550-1650 cm⁻¹ range.
A summary of the expected characteristic IR absorption bands for this compound is presented in Table 1.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |
| Alkyl C-H | Stretch | 2850 - 2960 | Strong, Sharp |
| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium to Strong, Sharp |
| Amine N-H | Bend | 1550 - 1650 | Variable |
| Alkyl C-H | Bend | 1370 - 1470 | Medium |
Chromatographic Purity Assessment and Isolation Techniques
Chromatographic methods are essential in the research setting for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for purity determination, while column chromatography is a standard method for purification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Purity
HPLC is a versatile technique for separating and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach due to the molecule's moderate polarity. researchgate.netualberta.ca
Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve good resolution, peak shape, and a reasonable run time.
Column Selection: A C18 (octadecylsilane) column is a common starting point for RP-HPLC. researchgate.net The non-polar stationary phase interacts with the n-pentyl group of the analyte.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. Acetonitrile is a preferred organic solvent due to its lower viscosity and better UV transparency compared to methanol. lcms.cznist.gov A common mobile phase combination would be a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to a slightly acidic value like 3.0-4.0) and acetonitrile. nih.govpensoft.net
Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed in method development to separate compounds with a range of polarities and to determine the optimal solvent composition. A scouting gradient might run from 5% to 95% acetonitrile over 10-20 minutes. lcms.cz Based on the retention time of this compound, an isocratic method (constant mobile phase composition) can be developed for routine analysis. lcms.cz
Detection: A UV detector is commonly used. The wavelength of detection would be selected based on the UV absorbance profile of this compound, likely in the low UV region (e.g., 210-225 nm) where the nitrile and amine chromophores absorb.
Validation: Once developed, the HPLC method would be validated according to established guidelines to ensure its reliability. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
A hypothetical set of HPLC method parameters for the analysis of this compound is provided in Table 2.
Table 2: Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications in Research
Gas chromatography is another powerful technique for the purity assessment of volatile and thermally stable compounds. Given that this compound has a moderate molecular weight and is likely to be sufficiently volatile and stable at typical GC operating temperatures, GC can be an effective analytical tool.
Applications:
Purity Determination: GC with a flame ionization detector (GC-FID) can be used to determine the purity of a synthesized batch of this compound. The area percent of the main peak relative to the total area of all peaks provides an estimation of purity.
Residual Solvent Analysis: Headspace GC is the standard method for identifying and quantifying residual solvents (e.g., from synthesis or purification steps) in the final product. itwreagents.com
Reaction Monitoring: GC can be used to monitor the progress of the synthesis of this compound by tracking the disappearance of starting materials and the appearance of the product.
Method Parameters: A typical GC method would involve a capillary column with a non-polar or mid-polar stationary phase. The oven temperature would be programmed to ramp up to ensure the separation of components with different boiling points. chromatographyonline.com
A hypothetical set of GC method parameters is outlined in Table 3.
Table 3: Hypothetical Gas Chromatography (GC) Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (e.g., 50:1) |
Column Chromatography for Purification Strategies
Column chromatography is a fundamental preparative technique used to purify compounds on a larger scale than analytical chromatography. rsc.org For the purification of this compound from a crude reaction mixture, normal-phase column chromatography is a common and effective strategy.
Purification Strategy:
Stationary Phase: Silica (B1680970) gel is the most common stationary phase for normal-phase chromatography.
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically used. The polarity of the eluent is optimized to ensure that the target compound moves down the column at an appropriate rate, allowing for separation from impurities. For a secondary amine like this compound, a small amount of a base like triethylamine (B128534) (e.g., 0.1-1%) is often added to the eluent system to prevent peak tailing caused by the interaction of the basic amine with acidic sites on the silica gel.
Method Development: Thin-Layer Chromatography (TLC) is used to scout for optimal solvent systems before running the column. The goal is to find a solvent mixture that gives the target compound a retention factor (Rf) of approximately 0.2-0.4.
Column Packing and Elution: The silica gel is packed into a glass column as a slurry. The crude sample is loaded onto the top of the column, and the eluent is passed through the column. Fractions are collected and analyzed by TLC to identify those containing the pure product.
A potential solvent system for the column chromatography purification of this compound could be a gradient of ethyl acetate in hexane. Acetonitrile can also be considered as a polar modifier in some cases. biotage.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Potassium dihydrogen phosphate |
| Ethyl acetate |
| Diethyl ether |
| Hexane |
| Heptane |
| Triethylamine |
Theoretical and Computational Investigations of 2 N Pentylamino Acetonitrile
Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a robust quantum chemical method used to determine the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can calculate the electron density and from it, a wide range of molecular properties. For 2-(n-Pentylamino)acetonitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate key electronic features. researchgate.netresearchgate.net
The molecular electrostatic potential (MESP) map is a particularly insightful output. It visualizes the charge distribution across the molecule, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.net In this compound, the MESP would show a region of high electron density (negative potential, typically colored red) around the nitrogen atom of the nitrile group and the lone pair of the amino nitrogen, indicating their nucleophilic character. Conversely, a region of lower electron density (positive potential, colored blue) would be expected around the hydrogen atom of the amino group and the carbon atom of the nitrile group, marking them as sites for electrophilic interaction. researchgate.net
Illustrative DFT-calculated properties for a representative conformer of this compound are presented in Table 1.
Table 1: Illustrative DFT-Calculated Parameters for this compound This data is for illustrative purposes and is based on typical values for similar molecules.
| Calculated Property | Illustrative Value | Unit | Significance |
| Total Energy | -442.8 | Hartrees | Represents the total electronic and nuclear energy of the molecule in its optimized geometry. |
| Dipole Moment | 3.5 | Debye | Indicates the overall polarity of the molecule, arising from the charge separation between the amino and nitrile functionalities. |
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. mdpi.com Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for predicting chemical reactivity. researchgate.net
HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most energetic electrons. For this compound, the HOMO is expected to be primarily localized on the lone pair of the secondary amine's nitrogen atom. This makes the amino group the primary site for reaction with electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the most accessible location for accepting electrons. The LUMO is anticipated to be centered on the antibonding π* orbital of the C≡N triple bond. This identifies the nitrile carbon as the most likely site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org
Table 2: Illustrative Frontier Orbital Energies for this compound This data is for illustrative purposes and is based on typical values for similar molecules.
| Orbital | Illustrative Energy | Unit |
| HOMO | -6.2 | eV |
| LUMO | +1.5 | eV |
| HOMO-LUMO Gap | 7.7 | eV |
Conformational Analysis and Molecular Dynamics Simulations
Conformational searches can be performed using computational methods to identify energy minima on the potential energy surface. Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions over time, providing insight into the molecule's flexibility and the transitions between different conformational states in various environments, such as in a solvent. acs.org
Table 3: Hypothetical Relative Energies of Selected Conformers This data is for illustrative purposes to show the expected energy differences between possible conformations.
| Conformer Description | Hypothetical Relative Energy (kJ/mol) |
| Global Minimum (e.g., fully extended alkyl chain) | 0.0 |
| Gauche Conformer 1 (kink in alkyl chain) | +2.5 |
| Gauche Conformer 2 (different kink in alkyl chain) | +3.1 |
Reaction Mechanism Elucidation via Computational Studies
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. rsc.org For this compound, a relevant reaction to study would be the acid-catalyzed hydrolysis of the nitrile group to form 2-(n-pentylamino)acetamide.
DFT calculations can map the entire reaction coordinate for this process. This involves locating the structures of the reactant, any intermediates, the transition state(s), and the product. The activation energy (the energy difference between the reactant and the transition state) can then be calculated, providing a measure of the reaction rate. Such studies can confirm the step-by-step mechanism, for instance, whether the protonation of the nitrile nitrogen precedes the nucleophilic attack by water. mdpi.com
Table 4: Hypothetical Energy Profile for Nitrile Hydrolysis This data is for illustrative purposes and represents a simplified reaction pathway.
| Species | Hypothetical Relative Energy (kJ/mol) |
| Reactants (Aminonitrile + H₃O⁺) | 0 |
| Transition State | +85 |
| Product (Aminoamide + H₃O⁺) | -30 |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various types of spectra, which is invaluable for structure confirmation and interpretation of experimental data. mdpi.com
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands in an IR spectrum. By analyzing the atomic motions associated with each frequency, specific bands can be assigned to functional group vibrations, such as the characteristic C≡N stretch, N-H bend, and C-H stretches of the alkyl chain. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to calculate the isotropic magnetic shielding of atomic nuclei. whiterose.ac.uk These values can be converted into chemical shifts (δ) by referencing them against a standard like tetramethylsilane (B1202638) (TMS), providing a predicted ¹H and ¹³C NMR spectrum. whiterose.ac.uk
Table 5: Illustrative Predicted Spectroscopic Data for this compound This data is for illustrative purposes and is based on characteristic spectral regions for the functional groups present.
| Spectroscopic Data Type | Feature | Predicted Value |
| IR Frequency (cm⁻¹) | C≡N Stretch | ~2245 |
| N-H Stretch | ~3350 | |
| C-H (sp³) Stretch | 2850-2960 | |
| ¹³C NMR Chemical Shift (ppm) | C≡N | ~118 |
| CH₂ (adjacent to CN) | ~38 | |
| CH₂ (adjacent to NH) | ~45 | |
| CH₂ (alkyl chain) | 22-32 | |
| CH₃ (alkyl chain) | ~14 |
Future Perspectives and Emerging Research Avenues for 2 N Pentylamino Acetonitrile
Novel Synthetic Strategies and Green Chemistry Approaches
The future synthesis of 2-(n-Pentylamino)acetonitrile is expected to pivot towards greener and more efficient methodologies, moving beyond traditional routes. The classical Strecker reaction, a cornerstone for α-aminonitrile synthesis, is undergoing significant evolution. researchgate.netnih.govacs.orgnih.govorganic-chemistry.org Future strategies will likely focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Key emerging approaches applicable to this compound include:
Catalyst-Free and Solvent-Free Conditions: Research has demonstrated the feasibility of conducting Strecker-type reactions without catalysts or solvents, which simplifies the process and reduces environmental impact. organic-chemistry.org This approach, often utilizing trimethylsilyl (B98337) cyanide, can produce α-aminonitriles in high yields and with short reaction times. organic-chemistry.org
Heterogeneous Catalysis: The use of recyclable solid catalysts, such as nanoporous aluminosilicates (AlSBA-15) or montmorillonite (B579905) KSF clay, offers a sustainable alternative to homogeneous catalysts. ijee.net These catalysts function efficiently in aqueous media, are easily separated from the reaction mixture, and can be reused multiple times without significant loss of activity. ijee.netacs.orgorganic-chemistry.orgnih.gov
Biocatalysis: Enzymatic methods present a highly selective and environmentally benign route to aminonitriles. rsc.org Oxidases, for instance, can catalyze the oxidative cyanation of amines in aqueous systems, offering a novel cascade reaction for producing α-aminonitriles and their derivatives. rsc.org
Flow Chemistry: Continuous flow reactors could offer enhanced control over reaction parameters, leading to improved yields and safety, particularly when handling cyanide reagents.
Table 1: Comparison of Potential Synthetic Approaches for this compound
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Solvent-Free Strecker Reaction | Reduced waste, high efficiency, simplicity. organic-chemistry.org | Optimization for aliphatic amines like n-pentylamine. |
| Heterogeneous Catalysis | Catalyst recyclability, use of aqueous media, high chemo-selectivity. ijee.net | Development of robust, long-lasting catalysts. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. rsc.org | Discovery and engineering of suitable enzymes. |
| Flow Chemistry | Enhanced safety, scalability, precise process control. | Reactor design and optimization for three-component reactions. |
Exploration of Undiscovered Reactivity Patterns and Selectivity
This compound possesses two primary reactive sites: the nucleophilic amino group and the electrophilic/nucleophilic character of the nitrile group and its adjacent carbon. While its role as a precursor to amino acids is established, its broader synthetic utility remains largely untapped. psu.edu
Future research is anticipated to uncover novel reactivity patterns:
Asymmetric Transformations: The development of chiral catalysts for the synthesis of this compound could open pathways to enantiomerically pure compounds, which are valuable as building blocks for pharmaceuticals and other biologically active molecules.
Umpolung (Reversal of Polarity): Deprotonation at the α-carbon can generate a nucleophilic carbanion, an acyl anion equivalent. psu.edu This reversed polarity can be exploited in reactions with various electrophiles, enabling the synthesis of complex molecular architectures. psu.edu
Cyclization Reactions: The bifunctional nature of this compound makes it an ideal candidate for the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. thieme-connect.comresearchgate.net New catalytic systems could enable novel cyclization cascades.
Multicomponent Reactions: Beyond the Strecker synthesis, this compound could serve as a key component in other multicomponent reactions, allowing for the rapid assembly of complex molecules from simple starting materials in a single step.
Advanced Applications as Precursors in Materials Science Research
The unique combination of a flexible n-pentyl chain and a reactive aminonitrile group makes this compound an intriguing building block for new materials.
Emerging research directions include:
Polymer Synthesis: The nitrile group can undergo polymerization, and the amino group provides a site for grafting or cross-linking. This could lead to the development of functional polymers with tailored properties, where the n-pentyl group could enhance solubility in organic solvents or influence the material's thermal and mechanical properties.
Energetic Materials: While nitroacetonitrile (B168470) is a known precursor for energetic materials, the amino and nitrile functionalities in this compound could be chemically transformed to create novel energetic compounds. nih.gov The presence of vicinal amino and nitro groups, achievable through modification, is known to enhance stability. nih.gov
Surface Modification: The amino group can be used to anchor the molecule to surfaces, creating functionalized materials with altered hydrophobicity, conductivity, or reactivity. The n-pentyl chain would likely orient away from the surface, creating a hydrocarbon-rich interface.
Table 2: Potential Material Science Applications
| Application Area | Role of this compound | Potential Properties |
|---|---|---|
| Functional Polymers | Monomer or cross-linking agent. | Tunable solubility, thermal stability, and mechanical strength. |
| Coordination Polymers | Ligand for metal centers. | Catalytic activity, porosity, specific electronic or magnetic properties. |
| Self-Assembled Monolayers | Surface modifier. | Control of surface energy, wettability, and interfacial properties. |
Interdisciplinary Research with Related Chemical Fields
The full potential of this compound will be realized through collaborations with other chemical disciplines.
Catalysis: The amino and nitrile groups can both coordinate to metal ions, suggesting that this compound and its derivatives could serve as ligands in catalysis. acs.org The n-pentyl group could influence the solubility and stability of the resulting metal complexes. Research in this area could lead to new catalysts for a variety of organic transformations.
Supramolecular Chemistry: Supramolecular catalysts, such as cyclodextrins, have been shown to effectively catalyze the Strecker reaction in water. acs.orgorganic-chemistry.orgnih.gov The non-covalent interactions between this compound and a host molecule could be exploited to control its reactivity and selectivity. The n-pentyl chain provides a hydrophobic component that could be key for forming stable host-guest complexes. acs.org
Prebiotic Chemistry: α-Aminonitriles are considered key molecules in the context of the origin of life, as they are precursors to amino acids. nih.gov Studies on the reactivity of this compound under prebiotic conditions, for example, its interaction with aminothiols, could provide insights into the formation of peptides on early Earth. nih.gov
Q & A
Q. Key Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol/Acetonitrile | Polar solvents enhance reactivity |
| Temperature | 60–80°C | Higher temps accelerate reaction |
| Catalyst | Triethylamine (1.2 eq.) | Neutralizes acid byproducts |
| Reaction Time | 6–12 hours | Longer times improve conversion |
How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Advanced Research Question
SHELX programs (e.g., SHELXL) are critical for refining crystal structures. For acetonitrile derivatives, high-resolution data (<1.0 Å) is essential to resolve electron density around the nitrile and pentylamino groups. Twinning or disorder in the alkyl chain can be addressed using the TWIN/BASF commands in SHELXL .
Q. Example Workflow
Data Collection : Use a synchrotron source for high-resolution diffraction.
Structure Solution : SHELXD for phase determination.
Refinement : SHELXL with restraints for flexible alkyl chains.
How do structural modifications influence receptor-binding affinity in acetonitrile derivatives?
Advanced Research Question
The pentylamino group’s length and nitrile’s electron-withdrawing properties affect interactions with biological targets (e.g., neurotransmitter receptors). Comparative studies of analogs (e.g., ethylamino vs. pentylamino) reveal:
- Longer alkyl chains : Enhance lipophilicity, improving membrane permeability .
- Nitrile group : Participates in hydrogen bonding with active-site residues (e.g., serotonin receptors) .
Basic Research Question
- ¹H/¹³C NMR : Key peaks include δ 2.7–3.1 ppm (CH₂ adjacent to nitrile) and δ 1.2–1.6 ppm (pentyl chain) .
- IR Spectroscopy : Sharp absorption at ~2250 cm⁻¹ (C≡N stretch).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 153.1.
Q. Protocol for Purity Assessment
HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
GC-MS : He carrier gas, splitless injection (250°C).
How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
Advanced Research Question
DFT (Density Functional Theory) calculations (B3LYP/6-31G*) predict electrophilic sites. The nitrile carbon (C≡N) shows high electrophilicity (Fukui index: f⁺ = 0.45), making it prone to nucleophilic attack. Molecular docking (AutoDock Vina) further identifies steric hindrance from the pentyl chain in enzyme-binding pockets .
What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| Aqueous pH 7.4 | Hydrolysis to acetamide derivative | 48 hours |
| Dry, inert atmosphere | No significant degradation | >6 months |
| UV Light Exposure | Radical formation (nitrile cleavage) | 12 hours |
Recommendation : Store at -20°C in amber vials under argon .
How to design assays for evaluating biological activity of this compound?
Advanced Research Question
- In vitro : Radioligand binding assays (³H-LSD for 5-HT₂A receptors).
- Cell-based : Calcium flux assays (FLIPR) using HEK293 cells expressing target receptors .
- Controls : Include known agonists/antagonists (e.g., ketanserin) for baseline comparison.
Q. Data Normalization
| Parameter | Formula |
|---|---|
| % Inhibition | 100 × (1 – [Sample]/[Control]) |
| Selectivity Index | IC₅₀(off-target)/IC₅₀(target) |
What safety protocols are essential for handling this compound?
Basic Research Question
Q. Toxicological Data
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 320 mg/kg |
| Skin Irritation | Moderate (OECD 404) |
How does solvent choice impact reaction kinetics in this compound synthesis?
Advanced Research Question
Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states via dipole interactions, accelerating reaction rates. Dielectric constants (ε) correlate with yield:
| Solvent | ε | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 92 |
| Ethanol | 24.3 | 78 |
| DMF | 36.7 | 85 |
Mechanistic Insight : Higher ε reduces activation energy for nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
